molecular formula C28H46O B045291 4alpha-Methylzymosterol CAS No. 7448-03-5

4alpha-Methylzymosterol

Cat. No.: B045291
CAS No.: 7448-03-5
M. Wt: 398.7 g/mol
InChI Key: FOUJWBXBKVVHCJ-XZNMMJSVSA-N
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Description

4alpha-Methylzymosterol belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, this compound is considered to be a sterol lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. In humans, this compound is involved in the pravastatin action pathway, the fluvastatin action pathway, the zoledronate action pathway, and the simvastatin action pathway. This compound is also involved in several metabolic disorders, some of which include the child syndrome pathway, lysosomal acid lipase deficiency (wolman disease), the mevalonic aciduria pathway, and the wolman disease pathway.
This compound is a 3beta-sterol that is zymosterol substituted by a 4alpha-methyl group. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a 3beta-sterol and a cholestanoid. It derives from a zymosterol.

Q & A

Q. What experimental methodologies are recommended for synthesizing 4alpha-Methylzymosterol and verifying its structural identity?

Basic Research Question
Synthesis of this compound typically involves sterol biosynthesis pathways or chemical modifications of precursor molecules like zymosterol. Key steps include:

  • Chiral resolution : Use of chromatographic techniques (e.g., HPLC with chiral columns) to separate stereoisomers, critical for ensuring the correct 4alpha-methyl configuration .
  • Spectroscopic validation : Employ 1^1H-NMR and 13^{13}C-NMR to confirm methyl group positioning at the 4alpha site. Cross-reference with HRMS (High-Resolution Mass Spectrometry) to verify molecular formula (C28_{28}H46_{46}O) .
  • Crystallography : For novel analogs, single-crystal X-ray diffraction provides definitive structural evidence, as demonstrated in related sterol studies .

Q. How can researchers resolve contradictions in reported enzymatic activities of this compound in metabolic networks?

Advanced Research Question
Discrepancies in enzymatic activity data (e.g., NADP+^+-dependent oxidoreductase kinetics) require:

  • Comparative pathway mapping : Use genome-scale metabolic models (e.g., SBML frameworks) to contextualize this compound’s role in sterol biosynthesis. For example, the irreversible reaction converting this compound to zymosterol (C27_{27}H44_{44}O) must align with stoichiometric and thermodynamic constraints .
  • Enzyme assay standardization : Control for cofactor availability (NADPH/NADP+^+ ratios) and pH variations, which significantly impact oxidoreductase activity measurements .

Q. What analytical strategies are optimal for distinguishing this compound from its structural analogs in biological samples?

Basic Research Question

  • Chromatographic separation : Use reverse-phase UPLC with C18 columns and isocratic elution (methanol:water, 95:5) to resolve this compound from 4beta-methyl isomers or demethylated derivatives .
  • Tandem MS/MS : Employ MRM (Multiple Reaction Monitoring) transitions specific to m/z 399.4 → 381.3 (characteristic of the methylzymosterol backbone) for quantification in lipid extracts .

Q. How can computational modeling improve understanding of this compound’s interactions with membrane-bound receptors?

Advanced Research Question

  • Molecular docking : Simulate binding affinities to sterol-sensing domains (SSDs) using software like AutoDock Vina. Parameterize force fields to account for the 4alpha-methyl group’s steric effects .
  • MD simulations : Run 100-ns trajectories in lipid bilayers to assess how this compound modulates membrane fluidity compared to cholesterol .

Q. What are the best practices for documenting this compound synthesis to ensure reproducibility?

Basic Research Question

  • Experimental protocols : Detail reaction conditions (temperature, solvent purity, catalyst loadings) and purification steps (e.g., column chromatography with silica gel 60). For known compounds, cite literature precedents for synthetic routes .
  • Data reporting : Include melting points (if crystalline), optical rotation values (for chiral centers), and reference HRMS spectra in Supplementary Information .

Q. How should researchers address conflicting reports on this compound’s role in fungal ergosterol biosynthesis?

Advanced Research Question

  • Pathway inhibition studies : Use gene knockout strains (e.g., Saccharomyces cerevisiae ERG6 mutants) to isolate this compound’s contribution to ergosterol production. Compare LC-MS profiles of wild-type vs. mutant strains .
  • Isotopic labeling : Track 13^{13}C-methyl incorporation into sterol intermediates to confirm enzymatic conversion rates .

Q. What structural analogs of this compound are promising for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Core modifications : Synthesize analogs with fluorinated methyl groups (e.g., 4alpha-trifluoromethylzymosterol) to assess electronic effects on enzyme binding .
  • Biological evaluation : Screen analogs for cytotoxicity in Candida albicans models to identify antifungals with reduced host toxicity .

Properties

CAS No.

7448-03-5

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24,26,29H,7,9-17H2,1-6H3/t19-,20+,22-,23+,24+,26+,27-,28+/m1/s1

InChI Key

FOUJWBXBKVVHCJ-XZNMMJSVSA-N

SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C

physical_description

Solid

Synonyms

4α-Methyl-Δ8,24-cholestenol;  4α-Methyl-5α-cholesta-8(9),24-dien-3β-ol;  (3β,4α,5α)-4-Methyl-cholesta-8,24-dien-3-ol;  4α-Methyl-Δ8,24-cholestenol; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4alpha-Methylzymosterol
4alpha-Methylzymosterol
4alpha-Methylzymosterol
4alpha-Methylzymosterol
4alpha-Methylzymosterol
4alpha-Methylzymosterol

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